5-(Chloromethyl)-2-methylpyrimidin-4-amine hydrochloride

Description

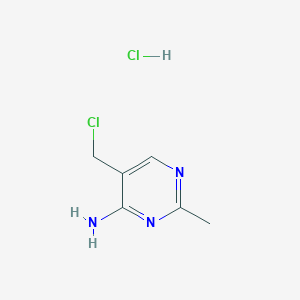

Chemical Structure and Properties 5-(Chloromethyl)-2-methylpyrimidin-4-amine hydrochloride (CAS: 70476-08-3) is a pyrimidine derivative with the molecular formula C₆H₉Cl₂N₃ and a molecular weight of 194.06 g/mol . Its structure features a pyrimidine ring substituted with a chloromethyl group at position 5, a methyl group at position 2, and an amino group at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications.

Propriétés

IUPAC Name |

5-(chloromethyl)-2-methylpyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3.ClH/c1-4-9-3-5(2-7)6(8)10-4;/h3H,2H2,1H3,(H2,8,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUICOFBIOJSLTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614369 | |

| Record name | 5-(Chloromethyl)-2-methylpyrimidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70476-08-3 | |

| Record name | NSC131816 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Chloromethyl)-2-methylpyrimidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-methylpyrimidin-4-amine hydrochloride typically involves the chloromethylation of 2-methylpyrimidin-4-amine. This can be achieved through the reaction of 2-methylpyrimidin-4-amine with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl derivative. The reaction conditions often include:

Temperature: Moderate temperatures (e.g., 50-70°C)

Solvent: Aqueous or organic solvents such as dichloromethane

Catalysts: Acidic catalysts like hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:

Continuous flow reactors: To ensure consistent reaction conditions

Purification steps: Such as recrystallization or chromatography to obtain high-purity product

Analyse Des Réactions Chimiques

Types of Reactions

5-(Chloromethyl)-2-methylpyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

Substitution reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Oxidation reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction reactions: Reduction of the compound can lead to the formation of the corresponding alcohols.

Common Reagents and Conditions

Substitution reactions: Common reagents include amines, thiols, and alcohols, often under basic conditions.

Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution reactions: Products include substituted pyrimidines with various functional groups.

Oxidation reactions: Products include aldehydes and carboxylic acids.

Reduction reactions: Products include alcohols and other reduced derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

- Antihypertensive Agent Research suggests that pyrimidine derivatives, related to 5-(Chloromethyl)-2-methylpyrimidin-4-amine, may have potential as antihypertensive agents. These derivatives could be developed similarly to alpha-2-imidazoline receptor agonists for treating hypertension.

- Analgesic and Anti-Inflammatory Agent Studies involving the synthesis of compounds related to 5-(Chloromethyl)-2-methylpyrimidin-4-amine, such as 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, have demonstrated potent analgesic and anti-inflammatory effects. These compounds have shown more effectiveness than standard drugs in experimental models, suggesting the potential for 5-(Chloromethyl)-2-methylpyrimidin-4-amine to act as an analgesic and anti-inflammatory agent.

- Key Intermediate in Pharmaceutical Synthesis 5-(Chloromethyl)-2-methylpyridin-4-amine hydrochloride serves as a crucial intermediate in synthesizing rupatadine, an antihistamine drug used to treat allergic rhinitis and urticaria.

- Adenosine A1 Receptor Agonists It is used in the synthesis of precursors for highly potent Adenosine A1 Receptor Agonists .

Industrial Applications

Mécanisme D'action

The mechanism of action of 5-(Chloromethyl)-2-methylpyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzymatic activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of pyrimidine derivatives are highly dependent on substituent type and position. Below is a comparative analysis with structurally related compounds:

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: The amino group at position 4 participates in N–H···N hydrogen bonds, forming supramolecular networks in the crystal lattice. Similar behavior is observed in 5-bromo-2-chloropyrimidin-4-amine, where N–H···N interactions create 2D networks .

- Planarity and Stability : The pyrimidine ring in the target compound is nearly planar (RMS deviation: ~0.087 Å), comparable to 4,6-dichloro-5-methoxypyrimidine. However, methoxy substituents introduce slight torsional distortions due to steric effects .

Industrial and Pharmaceutical Relevance

- Drug Intermediates: The target compound’s chloromethyl group is pivotal in synthesizing benzimidazole derivatives (e.g., pantoprazole precursors) via alkylation of thiols, as seen in . This contrasts with 5-(aminomethyl) derivatives, which are more suited for amide bond formation .

- Safety Profile : Similar to 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, the target compound likely requires stringent handling (e.g., PPE for inhalation/contact risks), though specific SDS data are unavailable .

Activité Biologique

5-(Chloromethyl)-2-methylpyrimidin-4-amine hydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a chloromethyl group, which enhances its reactivity and potential for various applications, particularly in the fields of anticancer, antibacterial, and anti-inflammatory research.

The synthesis of this compound typically involves chloromethylation of 2-methylpyrimidin-4-amine. The chloromethyl group allows for nucleophilic substitution reactions, making it a versatile building block in organic synthesis. The molecular structure can be represented as follows:

This structure contributes to its unique reactivity profile and potential interactions with biomolecules.

The mechanism of action for this compound involves the formation of covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can lead to:

- Inhibition of enzymatic activity : By modifying key residues in enzymes, the compound can disrupt metabolic pathways.

- Disruption of cellular processes : The compound's ability to interact with nucleic acids may interfere with DNA replication or transcription.

Anticancer Activity

Research has shown that derivatives of pyrimidine compounds, including 5-(Chloromethyl)-2-methylpyrimidin-4-amine, exhibit significant cytotoxicity against various cancer cell lines. For example, studies have indicated that related compounds demonstrate potent activity against human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia cell lines (CEM-13) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(Chloromethyl)-2-methylpyrimidin-4-amine | MCF-7 | 0.65 |

| Related Pyrimidine Derivative | CEM-13 | <0.1 |

| Novel Amine Derivative | U-937 | 2.41 |

Antibacterial Properties

The antibacterial potential of 5-(Chloromethyl)-2-methylpyrimidin-4-amine has also been explored. Compounds structurally related to this pyrimidine derivative have shown promising antibacterial activity against various strains, suggesting that similar modifications could yield effective antibacterial agents .

Anti-inflammatory Effects

In addition to its anticancer and antibacterial properties, this compound has been evaluated for anti-inflammatory effects. Studies indicate that related pyrimidine derivatives exhibit significant anti-inflammatory activity in experimental models, outperforming standard analgesics .

Case Studies and Research Findings

- Antihypertensive Applications : Research indicates that certain pyrimidine derivatives may act as alpha-2-imidazoline receptor agonists, suggesting potential use in treating hypertension .

- Mechanistic Studies : Flow cytometry analyses have demonstrated that compounds similar to 5-(Chloromethyl)-2-methylpyrimidin-4-amine induce apoptosis in cancer cells through caspase-dependent pathways, highlighting their potential as therapeutic agents .

- Structure–Activity Relationships (SAR) : Investigations into SAR have revealed that modifications to the pyrimidine ring can significantly impact biological activity, guiding future drug design efforts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.